molecular formula C20H24N4O2 B11282221 8,8-Dimethyl-1-(2-methyl-piperidin-1-yl)-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene

8,8-Dimethyl-1-(2-methyl-piperidin-1-yl)-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene

Cat. No.: B11282221
M. Wt: 352.4 g/mol
InChI Key: PNPJHJONFKACSA-UHFFFAOYSA-N
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Description

8,8-DIMETHYL-4-(2-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE is a complex heterocyclic compound that features a unique fusion of pyrano, pyrido, and furo rings with a piperidino substituent

Preparation Methods

The synthesis of 8,8-DIMETHYL-4-(2-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the piperidino group can be replaced with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and pressures.

    Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.

Scientific Research Applications

8,8-DIMETHYL-4-(2-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidino group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyridopyrimidine derivatives, such as:

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

5,5-dimethyl-15-(2-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene

InChI

InChI=1S/C20H24N4O2/c1-12-6-4-5-7-24(12)18-17-16(21-11-22-18)14-8-13-10-25-20(2,3)9-15(13)23-19(14)26-17/h8,11-12H,4-7,9-10H2,1-3H3

InChI Key

PNPJHJONFKACSA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC=NC3=C2OC4=C3C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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